(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chloro, ethyl, hydroxyphenyl, and naphthalenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it suitable for various applications, from coatings to electronic devices.
Mechanism of Action
The mechanism of action of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. Examples include:
- (4-Chloro-1-methyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone
- (4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-phenyl)-3,4-dihydropyrazol-2-yl]methanone
Uniqueness
The uniqueness of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-NAPHTHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H21ClN4O2 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)-[3-(2-hydroxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C25H21ClN4O2/c1-2-29-15-20(26)24(28-29)25(32)30-22(19-9-5-6-10-23(19)31)14-21(27-30)18-12-11-16-7-3-4-8-17(16)13-18/h3-13,15,22,31H,2,14H2,1H3 |
InChI Key |
VFCFBVVKGKWBBH-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5O)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.